1,5-Diazacycloundecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diazacycloundecan-2-one: is a heterocyclic organic compound with the molecular formula C₉H₁₈N₂O It belongs to the class of diazacycloalkanes, which are characterized by the presence of nitrogen atoms within a cyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Diazacycloundecan-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a diamine with a carbonyl compound can lead to the formation of the desired cyclic structure. The reaction typically requires the use of a catalyst and specific reaction conditions, such as temperature and pressure, to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. The choice of starting materials and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,5-Diazacycloundecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted diazacycloundecan-2-one derivatives.
Scientific Research Applications
1,5-Diazacycloundecan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Potential applications in drug development due to its ability to interact with biological targets. It may serve as a scaffold for designing new therapeutic agents.
Industry: Used in the production of polymers and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1,5-diazacycloundecan-2-one involves its interaction with specific molecular targets. The nitrogen atoms in the ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1,8-Diazacyclotetradecane-2,9-dione: Another diazacycloalkane with a larger ring size. It has different chemical properties and applications due to the increased ring strain and flexibility.
1,4-Diazacycloheptane-2,5-dione: A smaller ring compound with distinct reactivity and stability. It is used in different contexts compared to 1,5-diazacycloundecan-2-one.
Uniqueness: this compound is unique due to its specific ring size and the presence of two nitrogen atoms. This structure imparts distinct chemical properties, such as stability and reactivity, making it suitable for various applications that other diazacycloalkanes may not be able to fulfill.
Properties
IUPAC Name |
1,5-diazacycloundecan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c12-9-5-8-10-6-3-1-2-4-7-11-9/h10H,1-8H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTDWQWOLTVUKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCNC(=O)CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.